2H-Pyrano[2,3-B]pyridin-3(4H)-one: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
2H-Pyrano[2,3-B]pyridin-3(4H)-one: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications
Executive Summary
The fused bicyclic scaffold of pyrano[2,3-b]pyridine represents a privileged structure in modern medicinal chemistry. Specifically, 2H-Pyrano[2,3-B]pyridin-3(4H)-one combines the electron-deficient nature of a pyridine ring with the oxygen-containing, partially saturated pyran-3-one system. This unique electronic distribution and rigid conformation make it an ideal pharmacophore for interacting with diverse biological targets, ranging from cannabinoid receptors to kinase enzymes. This technical guide explores the physicochemical properties, advanced synthetic methodologies, and pharmacological screening protocols associated with this critical scaffold.
Chemical Structure and Physicochemical Properties
The molecular architecture of 2H-Pyrano[2,3-B]pyridin-3(4H)-one is defined by a pyran ring fused to a pyridine ring at the 2,3-b position, with a ketone functional group at the 3-position of the pyran ring[1]. The presence of both nitrogen and oxygen heteroatoms provides multiple hydrogen-bond acceptor sites, which are crucial for target protein binding.
Table 1: Physicochemical Properties of 2H-Pyrano[2,3-B]pyridin-3(4H)-one
| Property | Value |
| IUPAC Name | 4H-pyrano[2,3-b]pyridin-3-one |
| Molecular Formula | C8H7NO2 |
| Molecular Weight | 149.15 g/mol |
| Structural Features | Fused pyran-pyridine bicyclic system, C3-ketone |
| Therapeutic Potential | Antimicrobial, anticancer, receptor modulation |
Causality in Design: The ketone at the 3-position allows for further functionalization (e.g., reductive amination, Grignard additions) to explore the structure-activity relationship (SAR) space. The pyridine nitrogen serves as a critical hydrogen bond acceptor, often interacting with the hinge region of kinases or transmembrane helices of G-protein-coupled receptors (GPCRs).
Advanced Synthetic Methodologies
Historically, synthesizing highly functionalized pyrano[2,3-b]pyridines required harsh conditions and highly pre-functionalized precursors. However, modern catalytic approaches have revolutionized access to this scaffold.
Rh(III)-Catalyzed C–H Activation
A breakthrough in the synthesis of highly fused pyrano[2,3-b]pyridines involves2[2]. This method operates at room temperature and exhibits high step-economy[3].
Caption: Rh(III)-Catalyzed C-H Activation and Cascade Annulation Workflow
Protocol 1: Rh(III)-Catalyzed Synthesis of Pyrano[2,3-b]pyridines
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Preparation: In a dry Schlenk tube under an inert atmosphere (N2 or Ar), add the CN-containing aryl substrate (0.2 mmol).
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Catalyst Loading: Add the Rh(III) catalyst (e.g., [Cp*RhCl2]2, 5 mol%) and the halide abstractor AgSbF6 (20 mol%). Causality: AgSbF6 is strictly required to abstract the chloride ligands from the Rh(III) precatalyst, generating the highly electrophilic, coordinatively unsaturated Rh(III) active species necessary for C-H metalation[3].
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Solvent Addition: Add a suitable solvent (e.g., DCE or MeOH, 2.0 mL) and a base (e.g., CsOAc) if required for the specific substrate proton abstraction.
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Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor completion via TLC or LC-MS.
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Isolation: Quench the reaction, filter through a short pad of Celite to remove metal residues, concentrate under reduced pressure, and purify via silica gel column chromatography.
Three-Component Microwave-Assisted Bicyclization
For rapid library generation, a 4 using C,O-containing nucleophiles, aldehydes, and 2-aminoprop-1-ene-1,1,3-tricarbonitrile under microwave irradiation provides expedient access to pyrano[2,3-b]pyridines[4]. Microwave irradiation ensures short reaction times and uniform heating, driving the thermodynamically favored concomitant formation of two new rings and four σ bonds[5].
Biological Activity and Pharmacological Applications
The pyrano[2,3-b]pyridine scaffold is a versatile pharmacophore exhibiting a broad spectrum of biological activities.
Cannabinoid Receptor (CB1R and CB2R) Modulation
Derivatives of pyrano[2,3-b]pyridine have shown remarkable efficacy as modulators of the endocannabinoid system:
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CB1R Inverse Agonists: 6 have been developed as potent, orally active CB1R inverse agonists, demonstrating high efficacy in reducing food intake in in vivo models[6].
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CB2R Agonists for Fibrosis: The derivative YX-2102 binds to CB2R with high affinity. In vivo, it7 by modulating macrophage polarization and upregulating the Nrf2/Smad7 signaling pathway, thereby reducing oxidative stress and inflammation[7].
Caption: CB2R Modulation by Pyrano[2,3-b]pyridine Derivative YX-2102 in Pulmonary Fibrosis
Anticancer and Cytotoxic Activity
Hybrid compounds combining 1,4-dihydropyridines and 4H-pyran moieties into a single8 have been synthesized via organocatalysis[8]. These hybrids exhibit significant cytotoxic activity against cancer cell lines such as KB and HepG2[9]. The synergistic effect of the two pharmacophores enhances cellular uptake and target engagement.
Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay) for Pyrano[2,3-b]pyridines To validate the anticancer potential of synthesized derivatives, a self-validating MTT assay is employed.
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Cell Seeding: Seed HepG2 or KB cells in 96-well plates at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C in 5% CO₂.
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Compound Treatment: Prepare serial dilutions of the pyrano[2,3-b]pyridine derivative in DMSO (final DMSO concentration <0.1% to prevent solvent toxicity). Add to the wells and incubate for 48 h. Causality: A vehicle control (0.1% DMSO) must be included to establish baseline viability and validate that observed cytotoxicity is strictly compound-driven.
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 h. Viable cells reduce the yellow tetrazolium salt to purple formazan crystals via mitochondrial reductases.
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Solubilization and Reading: Remove the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression.
Conclusion
The 2H-Pyrano[2,3-B]pyridin-3(4H)-one scaffold and its derivatives represent a highly versatile class of heterocyclic compounds. Through advanced synthetic methodologies like transition-metal-catalyzed C-H activation and multicomponent reactions, researchers can efficiently explore its vast chemical space. Its proven efficacy in modulating critical biological targets—from cannabinoid receptors to cancer cell proliferation pathways—cements its status as a foundational building block in modern drug discovery.
References
- EvitaChem. "Buy 2H-Pyrano[2,3-B]pyridin-3(4H)-one (EVT-15335734)".
- The Journal of Organic Chemistry (ACS Publications). "Synthesis of Highly Fused Pyrano[2,3-b]pyridines via Rh(III)
- ACS Combinatorial Science.
- ChEMBL - EMBL-EBI.
- PMC (NIH).
- Synthetic Communications (Taylor & Francis).
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